2,2-Dimethoxy-7-azaspiro[3.5]nonane
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Overview
Description
2,2-Dimethoxy-7-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-Dimethoxy-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . The spirocyclic structure allows it to bind effectively to the active site of the enzyme, inhibiting its activity and leading to increased levels of fatty acid amides in the body .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Lacks the dimethoxy groups but shares the spirocyclic structure.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring system.
Uniqueness
2,2-Dimethoxy-7-azaspiro[3.5]nonane is unique due to the presence of the dimethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethoxy-7-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLDCELIQRTIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CCNCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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